(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid
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Overview
Description
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a propanoic acid moiety attached to a 2,3-dihydro-1H-inden-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and propanoic acid derivatives.
Reaction Conditions: The key step involves the formation of the carbon-carbon bond between the indene and the propanoic acid moiety. This can be achieved through various methods, including Friedel-Crafts acylation or alkylation reactions.
Catalysts and Reagents: Common catalysts used in these reactions include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3). Reagents like acyl chlorides or alkyl halides are often employed to introduce the propanoic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the indene ring are replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst, nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structural similarity to certain bioactive molecules makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-5-ol, 2,3-dihydro-: This compound shares the indene core structure but differs in the functional group attached to the indene ring.
2,3-Dihydro-1H-inden-1-one: Another similar compound with a ketone group instead of a carboxylic acid group.
Uniqueness
(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the indene and propanoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXZGGXWFWJKSF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCC2)C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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